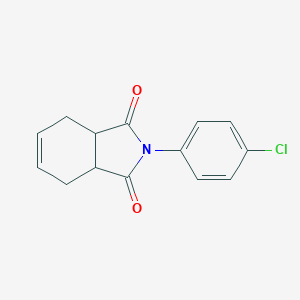

N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide, otherwise known as N-(p-chlorophenyl)-4-cyclohexene-1,2-dicarboxamide, is an organic compound that has been used in a variety of scientific research applications. This compound has been utilized in the synthesis of a variety of different molecules, as well as in the study of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Mass Spectrometric Analysis

Mass spectrometry has been utilized to analyze N-substituted cyclohexene-1,2-dicarboximides, demonstrating characteristic ions and evidence for hydrogen migration, providing insights into the molecular structure and reactivity of these compounds (Mitchell & Waller, 1970).

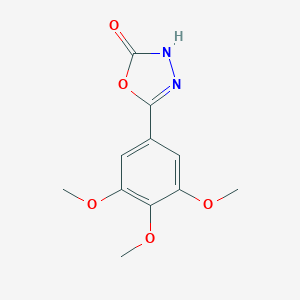

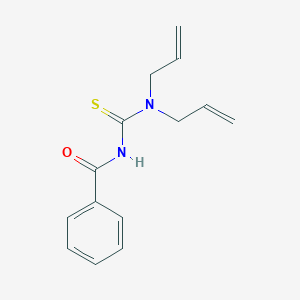

Synthesis and Characterization

Synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including those with chlorophenyl substituents, have been conducted. These studies offer detailed insights into the crystal structures and molecular conformations of these compounds, contributing to the development of new materials with potential applications in various fields (Özer et al., 2009).

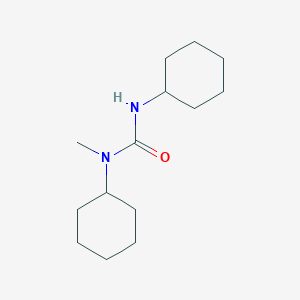

Anticonvulsant Applications

Research on anticonvulsant enaminones has revealed the structural characteristics and hydrogen bonding patterns of compounds with p-chlorophenyl substituents, providing a foundation for the development of new anticonvulsant drugs (Kubicki et al., 2000).

Fungicide Photodegradation

Studies on the photodegradation of dicarboximide fungicides, such as procymidone and captan, highlight the importance of understanding the environmental fate of these compounds and their degradation mechanisms (Schwack et al., 1995).

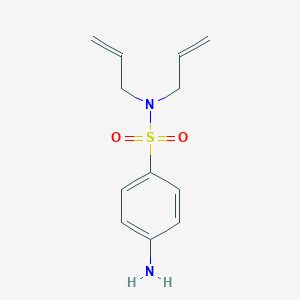

Antimicrobial Activities

Research into the synthesis of new compounds with potential antimicrobial activities, including those derived from cyclohexene-1,2-dicarboximide, underscores the ongoing search for new antimicrobial agents to combat resistant strains of bacteria and fungi (Hafez et al., 2016).

Polymerization Processes

The alternating ring-opening polymerization of cyclohexene oxide with various anhydrides, catalyzed by metal complexes, represents an area of research focusing on the development of new polymeric materials with diverse applications (Nejad et al., 2012).

Photochemistry and Photocatalysis

Investigations into the photochemistry of aromatic compounds, including those involving chlorophenyl groups, provide insights into the mechanisms of photoinduced reactions and the potential for developing new photocatalytic processes (Protti et al., 2004).

Graft Copolymerization

The graft copolymerization of N-[4-(N'-substituted amino carbonyl)phenyl] maleimide onto poly(vinyl chloride) films demonstrates the potential for modifying polymer surfaces to impart new properties, such as thermal stability and UV resistance (Abdel-Naby, 2001).

Biomimetic Electron Transfer

A green perylene-based analogue of chlorophyll a has been developed for biomimetic electron transfer, highlighting the potential for designing chlorophyll-inspired materials for energy conversion and storage applications (Lukas et al., 2002).

Wirkmechanismus

Target of Action

It is known that similar compounds, such as chlorphenesin, act in the central nervous system (cns) rather than directly on skeletal muscle .

Mode of Action

It is suggested that similar compounds, like chlorphenesin, block nerve impulses (or pain sensations) that are sent to the brain .

Biochemical Pathways

It is suggested that similar compounds, like chlorphenesin, act in the central nervous system (cns) rather than directly on skeletal muscle .

Pharmacokinetics

Chlorphenesin, a similar compound, is known to be rapidly and completely absorbed, metabolized in the liver, and 85% of a dose is excreted within 24 hours as the glucuronide metabolite .

Action Environment

It is known that the environment can significantly influence the action and efficacy of similar compounds .

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-2,5-8,11-12H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBNTQRVWHUJOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20962878 |

Source

|

| Record name | 2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43069-64-3 |

Source

|

| Record name | N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043069643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B185387.png)

![4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid](/img/structure/B185398.png)

![4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B185401.png)